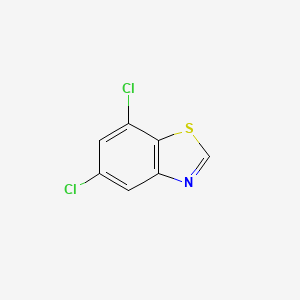5,7-DICHLOROBENZOTHIAZOLE
CAS No.: 939803-85-7
Cat. No.: VC3815857
Molecular Formula: C7H3Cl2NS
Molecular Weight: 204.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 939803-85-7 |
|---|---|
| Molecular Formula | C7H3Cl2NS |
| Molecular Weight | 204.08 g/mol |
| IUPAC Name | 5,7-dichloro-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
| Standard InChI Key | INEOEHMEKFEZHY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1N=CS2)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C2=C1N=CS2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
5,7-Dichlorobenzothiazole is systematically named as 5,7-dichloro-1,3-benzothiazole, with the molecular formula C₇H₃Cl₂NS and a molar mass of 204.08 g/mol . The compound’s structure consists of a benzene ring fused to a thiazole ring, with chlorine atoms at positions 5 and 7 (Figure 1).
Table 1: Key Identifiers of 5,7-Dichlorobenzothiazole
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2942-23-6 | |
| Molecular Weight | 204.08 g/mol | |
| Boiling Point | 363.2 ± 45.0 °C (predicted) | |
| Density | 1.933 ± 0.06 g/cm³ (predicted) | |
| pKa | -1.99 ± 0.30 (predicted) |
Spectral Characterization
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for structural confirmation. For example, derivatives such as 2-amino-5,7-dichlorobenzothiazole (CAS: 158465-13-5) exhibit distinct -NMR signals for aromatic protons and amine groups, while LC-MS profiles confirm molecular ion peaks at m/z 219.09 .
Synthetic Routes and Methodologies
Chlorination of Benzothiazole Precursors
A widely adopted strategy involves the chlorination of mercaptobenzothiazole derivatives. For instance, 2-mercapto-7-chlorobenzothiazole reacts with sulfuryl chloride (SO₂Cl₂) in acetonitrile to yield 2,7-dichlorobenzothiazole with a 94% yield . This method, optimized by Wimmer et al., employs a two-step process:
-
Chlorination: Reaction of the mercapto precursor with SO₂Cl₂ at 20–25°C for 15 minutes.
-
Quenching: Addition of water to precipitate the product, followed by purification via recrystallization .
Table 2: Representative Synthesis of 5,7-Dichlorobenzothiazole Derivatives
Ionic Liquid-Mediated Synthesis
Recent advancements utilize acidic ionic liquids as green solvents. For example, the synthesis of 2-amino-5,6-dichlorobenzothiazole involves reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an ionic liquid (e.g., [HSO₄⁻][R]) at 80–110°C . This method enhances reaction efficiency and reduces waste generation.
Physicochemical Properties
Thermal Stability and Solubility
5,7-Dichlorobenzothiazole derivatives exhibit moderate thermal stability, with predicted boiling points exceeding 360°C . The compound’s solubility profile varies with substituents:
-
Polar solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Nonpolar solvents: Limited solubility in hexane or toluene .
Acidity and Reactivity
The electron-withdrawing chlorine atoms lower the pKa of the thiazole nitrogen, enhancing electrophilic substitution reactivity. For instance, the pKa of 2-bromo-5,7-dichlorobenzothiazole is predicted at -1.99 , facilitating nucleophilic aromatic substitutions at the 2-position.
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|---|
| B7 | A549 (NSCLC) | 2.1 | AKT/ERK inhibition, apoptosis | |
| 4i | HOP-92 (NSCLC) | 3.8 | Tubulin polymerization arrest |
Anti-Inflammatory Effects
In RAW264.7 macrophages, B7 reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) secretion by 40–60% at 4 μM, suggesting anti-inflammatory synergy with its anticancer activity .
Industrial and Materials Science Applications
Polymer Additives
Chlorinated benzothiazoles serve as UV stabilizers and flame retardants in polyesters and polyamides. Their electron-deficient aromatic systems scavenge free radicals,延缓 polymer degradation .
Ionic Liquids and Catalysis
Acidic ionic liquids containing 5,7-dichlorobenzothiazole derivatives (e.g., [HSO₄⁻][R]) act as catalysts in Friedel-Crafts alkylation and esterification reactions, offering recyclability and high catalytic turnover .
Future Directions and Research Opportunities
Drug Development
Optimizing 5,7-dichlorobenzothiazole derivatives for enhanced blood-brain barrier penetration could expand their use in glioblastoma therapy.
Green Chemistry
Developing solvent-free syntheses and biocatalytic routes will align production with sustainable chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume